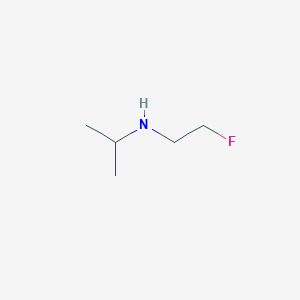

(2-Fluoroethyl)(propan-2-yl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12FN |

|---|---|

Molecular Weight |

105.15 g/mol |

IUPAC Name |

N-(2-fluoroethyl)propan-2-amine |

InChI |

InChI=1S/C5H12FN/c1-5(2)7-4-3-6/h5,7H,3-4H2,1-2H3 |

InChI Key |

RMQUYIZMIUDCTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCCF |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (2-Fluoroethyl)(propan-2-yl)amine: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (2-Fluoroethyl)(propan-2-yl)amine, CAS number 1516853-11-4, a promising fluorinated building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, characterization, and potential applications, underpinned by the established principles of medicinal chemistry.

Introduction: The Strategic Role of Fluorine in Pharmaceuticals

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[1][2][3] More than 20% of all modern pharmaceuticals contain at least one fluorine atom.[4] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2]

(2-Fluoroethyl)(propan-2-yl)amine belongs to the class of fluoroalkylamines, which are valuable intermediates in the synthesis of more complex molecules.[2][5] The presence of the fluoroethyl group can impart desirable pharmacokinetic characteristics, while the isopropylamine moiety provides a key nucleophilic handle for further chemical modifications. This combination makes it a building block of significant interest for the construction of novel bioactive compounds.

Physicochemical Properties

While extensive experimental data for (2-Fluoroethyl)(propan-2-yl)amine is not widely published, its key physicochemical properties can be predicted based on its structure.

| Property | Predicted Value/Information | Source |

| CAS Number | 1516853-11-4 | N/A |

| Molecular Formula | C5H12FN | N/A |

| Molecular Weight | 105.15 g/mol | N/A |

| Appearance | Likely a colorless to pale yellow liquid | General observation for similar amines |

| Boiling Point | Estimated to be in the range of 100-130 °C | Based on structurally similar compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Methanol) | General chemical principles |

Proposed Synthesis and Purification

A robust and scalable synthesis is crucial for the utility of any building block. A plausible and efficient method for the preparation of (2-Fluoroethyl)(propan-2-yl)amine is via nucleophilic substitution.

Synthetic Pathway

Caption: Proposed synthesis of (2-Fluoroethyl)(propan-2-yl)amine.

Step-by-Step Experimental Protocol

Materials:

-

Isopropylamine

-

1-Bromo-2-fluoroethane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Reagents: Add anhydrous acetonitrile to the flask, followed by isopropylamine (1.2 equivalents). Stir the suspension at room temperature.

-

Nucleophilic Substitution: Slowly add 1-bromo-2-fluoroethane (1.0 equivalent) to the stirring suspension.

-

Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure (2-Fluoroethyl)(propan-2-yl)amine.

Rationale for Experimental Choices:

-

Base (K₂CO₃): A mild inorganic base is used to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.

-

Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

-

Excess Isopropylamine: Using a slight excess of the amine helps to ensure complete consumption of the electrophile and can also act as a base.

Spectroscopic and Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl and fluoroethyl groups. The protons on the carbon adjacent to the fluorine will exhibit coupling to the fluorine atom (a doublet of triplets). The methine proton of the isopropyl group will appear as a septet.

-

¹³C NMR: The carbon NMR will show distinct peaks for the five carbon atoms. The carbon atom bonded to fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).

-

¹⁹F NMR: The fluorine NMR will display a single signal, likely a triplet of triplets, due to coupling with the adjacent protons.

Mass Spectrometry (MS)

-

Electron Impact (EI) or Electrospray Ionization (ESI): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.

Potential Applications in Medicinal Chemistry

(2-Fluoroethyl)(propan-2-yl)amine is a valuable building block for introducing the fluoroethylisopropylamino moiety into a larger molecule. This can be a strategic move in a drug discovery program for several reasons:

-

Improving Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug.[2]

-

Modulating Lipophilicity: The fluorine atom can alter the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

-

Enhancing Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with biological targets.[1][2]

Experimental Workflow for Application

Caption: Workflow for utilizing the title compound in lead optimization.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling (2-Fluoroethyl)(propan-2-yl)amine.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[7]

-

Handling: Amines can be corrosive and irritating to the skin and respiratory tract.[8] Avoid contact with skin and eyes.[7] In case of contact, rinse immediately with plenty of water.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6][7]

Conclusion

(2-Fluoroethyl)(propan-2-yl)amine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic incorporation into lead compounds can significantly enhance their pharmacological profiles. The synthetic route is straightforward, and the compound's properties make it an attractive tool for chemists seeking to leverage the benefits of fluorination in their research and development efforts.

References

-

LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

-

Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(1), 16-24. [Link]

-

Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]

-

Singh, S., & Kumar, V. (2024). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 16(1), 1-8. [Link]

-

American Elements. (n.d.). (2-2-difluoroethyl)(propan-2-yl)amine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-2-methylpropan-1-amine. Retrieved from [Link]

-

Wuxi Weiheng Chemical Co., Ltd. (n.d.). Synthetic Methods and Use of Isopropylamine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). β-LACTONE FROM S-PHENYL DECANE AND 3-METHYL-2-BUTANONE. Retrieved from [Link]

-

Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of isopropylamine. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). (2-AMINOETHYL)(PROPAN-2-YL)AMINE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-2-methylpropan-1-amine hydrochloride. Retrieved from [Link]

-

Sciencemadness.org. (2010, December 12). Isopropylamine one pot synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN102070461A - Synthesis method of N-methyl isopropylamine.

-

Organic Syntheses. (n.d.). SYNTHESIS AND ACYLATION OF 1,3-THIAZINANE-2-THIONE. Retrieved from [Link]

-

PubChemLite. (n.d.). (2-aminoethyl)(ethyl)(propan-2-yl)amine. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-chloroethyl)propan-2-amine. Retrieved from [Link]

- Google Patents. (n.d.). CN105348052A - Synthesis process of 2-propoxy-chloroethane.

-

MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

Sources

- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

- 7. fishersci.com [fishersci.com]

- 8. tri-iso.com [tri-iso.com]

In-Depth Technical Guide: N-(2-Fluoroethyl)propan-2-amine

From Nomenclature to Pharmacophore: A Strategic Analysis for Medicinal Chemistry

Part 1: Executive Summary

Target Molecule: (2-Fluoroethyl)(propan-2-yl)amine

Systematic IUPAC Name:

This guide provides a rigorous technical analysis of

Critical Safety Advisory: Researchers must be aware of the potential for "Lethal Synthesis" metabolism.

Part 2: Structural Elucidation & Nomenclature

The IUPAC name is derived through a hierarchical rule set that prioritizes the longest carbon chain attached to the nitrogen atom.

Nomenclature Derivation Logic

-

Parent Chain Selection: The nitrogen is attached to two alkyl groups:

-

Group A: Ethyl chain with a fluorine substituent (2 carbons).[3]

-

Group B: Isopropyl chain (3 carbons).

-

Rule: The longest carbon chain is selected as the parent. Therefore, propane is the parent alkane.

-

-

Numbering: The amine is attached to position 2 of the propane chain.[4]

-

Substituents: The nitrogen atom (

) is substituted with a fluoroethyl group.-

The ethyl group has a fluorine at position 2 (relative to its attachment to nitrogen).

-

Substituent Name:2-Fluoroethyl .[7]

-

-

Assembly: Combine substituents with the parent name.

-

Final Name:

-(2-Fluoroethyl)propan-2-amine .

-

Visualization of Naming Hierarchy

Figure 1: Decision tree for IUPAC nomenclature derivation.

Part 3: Physicochemical Properties & The Fluorine Effect

In drug design, this fragment is rarely chosen arbitrarily. The

The "Gauche Effect"

Unlike non-fluorinated alkyl chains that prefer an anti conformation to minimize steric strain, 2-fluoroethylamines often adopt a gauche conformation. This is due to a stabilizing electrostatic interaction between the electronegative fluorine (

Basicity Modulation ( )

The strong electronegativity of fluorine pulls electron density away from the nitrogen lone pair (inductive effect,

| Property | Non-Fluorinated Analog ( | Target ( | Impact on Drug Design |

| ~10.7 | ~9.0 - 9.2 | Increased fraction of neutral species at pH 7.4; improved membrane permeability. | |

| LogP | High | Moderate | Lower lipophilicity due to C-F polarity. |

| Metabolic Stability | Low (N-dealkylation) | Variable | Blockage of |

Part 4: Metabolic Safety (Critical Warning)

The "Lethal Synthesis" Risk: Researchers must exercise extreme caution with simple 2-fluoroethylamines.

-

Mechanism: The 2-fluoroethyl group can be metabolically cleaved (N-dealkylation) to release 2-fluoroacetaldehyde or 2-fluoroethanol .

-

Toxicity: These intermediates are rapidly oxidized to fluoroacetate .

-

Target: Fluoroacetate is converted to fluorocitrate, which irreversibly inhibits aconitase , a key enzyme in the Krebs cycle.[8][9][10][11] This leads to citrate accumulation and mitochondrial failure.

Mitigation Strategy:

-

Steric Hindrance: Ensure the nitrogen is part of a scaffold that resists rapid N-dealkylation.

-

Substitution: Add substituents to the

-carbon of the ethyl chain (e.g., 2-fluoro-1-methylethyl) to block the specific dehydrogenase pathway.

Part 5: Synthesis Protocol

Objective: Synthesis of

Reaction Scheme

Step-by-Step Methodology

-

Reagent Prep:

-

Dissolve 2-Fluoroethylamine Hydrochloride (1.0 equiv) in 1,2-Dichloroethane (DCE).

-

Add Acetone (1.2 equiv).

-

Add Triethylamine (1.0 equiv) to free the amine base.

-

Stir for 30 minutes at Room Temperature (RT) to allow imine formation.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. STAB is preferred over

because it is milder and will not reduce the ketone before the imine forms. -

Allow the reaction to warm to RT and stir for 12–16 hours.

-

-

Workup (Quenching):

-

Quench with saturated aqueous

solution. -

Extract the aqueous layer with Dichloromethane (DCM) (

). -

Crucial Step: The product is a low-molecular-weight amine and may be volatile. Do not evaporate to dryness under high vacuum without checking boiling points.

-

-

Purification:

-

If necessary, purify via amine-functionalized silica gel chromatography or convert to the HCl salt for recrystallization (more stable).

-

Synthesis Workflow Diagram

Figure 2: Reductive amination workflow for selective secondary amine synthesis.

Part 6: Analytical Validation

To confirm the identity of the synthesized product, look for these specific signals.

Proton NMR ( NMR)

-

Isopropyl Group:

- ppm (Doublet, 6H): Methyl groups of the isopropyl chain.

-

ppm (Septet, 1H): Methine proton (

-

Fluoroethyl Group:

-

ppm (Doublet of Triplets, 2H):

-

ppm (Doublet of Triplets, 2H):

-

ppm (Doublet of Triplets, 2H):

-

Amine Proton:

-

ppm (Broad singlet, 1H):

-

ppm (Broad singlet, 1H):

Mass Spectrometry (ESI-MS)

-

Target Mass: 105.15 Da.

-

Observed Ion:

. -

Fragmentation: Look for loss of HF (M-20) or cleavage of the isopropyl group.

References

-

IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

-

The Gauche Effect in Fluorinated Amines: Briggs, C.R.S., et al. "The observation of a large gauche preference when 2-fluoroethylamine and 2-fluoroethanol become protonated." Organic & Biomolecular Chemistry, 2004, 2, 732-740.

-

Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[12] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

-

Fluoroacetate Toxicity Mechanism: Goncharov, N.V., et al. "Toxicology of fluoroacetate: a review, with possible directions for therapy research." Journal of Applied Toxicology, 2006, 26(2), 148-161.

-

Basicity of

-Fluoroamines: Morgenthaler, M., et al. "Predicting and tuning physicochemical properties in lead optimization: Amine basicity." ChemMedChem, 2007, 2(8), 1100-1115.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. N-[2-(3-fluorophenyl)ethyl]propan-2-amine | C11H16FN | CID 43090392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. PROPAN-2-AMINE | CAS 75-31-0 [matrix-fine-chemicals.com]

- 6. 195447-36-0|N-(2,2,2-Trifluoroethyl)propan-2-amine hydrochloride|BLD Pharm [bldpharm.com]

- 7. americanelements.com [americanelements.com]

- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Introduction: The Strategic Role of Fluorinated Amines in Modern Chemistry

An In-Depth Technical Guide to (2-Fluoroethyl)(propan-2-yl)amine and its Commercial Availability

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of the fluorine atom—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] (2-Fluoroethyl)(propan-2-yl)amine, also known as N-(2-fluoroethyl)isopropylamine, is a valuable building block that combines a versatile secondary amine with a fluoroethyl moiety. This guide provides a comprehensive technical overview of its hydrochloride salt, the commercially available form, including its properties, suppliers, synthesis, and applications.

Chemical Identity and Commercial Availability

(2-Fluoroethyl)(propan-2-yl)amine is most commonly supplied as its hydrochloride salt to enhance stability and ease of handling. It is crucial to distinguish this mono-fluorinated compound from its di- and tri-fluorinated analogs, which possess different physical and chemical properties.

Table 1: Chemical Identifiers and Supplier Information for (2-Fluoroethyl)(propan-2-yl)amine Hydrochloride

| Property | (2-Fluoroethyl)(propan-2-yl)amine Hydrochloride |

| Chemical Structure |  |

| CAS Number | 2825006-79-7 |

| Molecular Formula | C₅H₁₃ClFN |

| Molecular Weight | 141.62 g/mol |

| IUPAC Name | N-(2-fluoroethyl)propan-2-amine;hydrochloride |

| Primary Supplier | Sigma-Aldrich |

| Typical Purity | ≥95% |

| Physical Form | Solid |

Note: Researchers should always verify the certificate of analysis from the supplier for lot-specific purity and characterization data.

Synthesis and Characterization

Representative Synthetic Pathway: Reductive Amination

While specific proprietary synthesis methods may vary between suppliers, a common and logical route to N-alkylated secondary amines is through reductive amination. This process involves the reaction of a primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the target amine.

A representative synthesis for a similar fluorinated amine hydrochloride involves the condensation of a fluoro-substituted aldehyde with a primary amine, followed by reduction and salt formation.[3] For (2-Fluoroethyl)(propan-2-yl)amine, a plausible synthetic route would involve the reaction of isopropylamine with 2-fluoroacetaldehyde, followed by reduction and subsequent treatment with hydrochloric acid.

Caption: A logical workflow for the quality control of synthesized (2-Fluoroethyl)(propan-2-yl)amine hydrochloride.

Applications in Research and Drug Development

(2-Fluoroethyl)(propan-2-yl)amine serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The introduction of the N-(2-fluoroethyl)isopropyl moiety can modulate the pharmacological properties of a parent compound.

-

Modulation of Basicity and Lipophilicity: The electron-withdrawing nature of the fluorine atom can reduce the basicity (pKa) of the amine compared to its non-fluorinated analog. This can be advantageous in drug design to fine-tune the ionization state of a molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding to off-target ion channels. [2]* Metabolic Blocking: The strong C-F bond can block metabolic oxidation at the adjacent carbon atom, potentially increasing the metabolic stability and half-life of a drug candidate.

-

Bioisosteric Replacement: The fluoroethyl group can act as a bioisostere for other functional groups, allowing for the exploration of structure-activity relationships (SAR).

-

Precursor for PET Ligands: While not directly containing a positron-emitting isotope, the synthesis of its ¹⁸F-labeled counterpart would make it a valuable precursor for the development of novel positron emission tomography (PET) imaging agents. The strategic placement of fluorine allows for non-invasive in vivo imaging to study drug distribution and target engagement. [2] The application of fluorinated compounds is a well-established strategy in the development of drugs for a wide range of therapeutic areas, including oncology and infectious diseases. [1][4]

Safe Handling and Storage

As with all chemicals, proper safety precautions must be observed when handling (2-Fluoroethyl)(propan-2-yl)amine hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2-Fluoroethyl)(propan-2-yl)amine hydrochloride is a valuable and commercially accessible building block for researchers in drug discovery and chemical synthesis. Its strategic combination of a secondary amine and a fluoroethyl group offers a versatile platform for modulating the properties of lead compounds. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective application in the laboratory.

References

-

(2-2-difluoroethyl)(propan-2-yl)amine hydrochloride | CAS 1394768-25-2. American Elements. [Link]

-

N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride | C5H11ClF3N | CID 42919627. PubChem. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]

-

Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. ResearchGate. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

2-Propanamine, hydrochloride (1:1) | C3H10ClN | CID 6432137. PubChem. [Link]

-

1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Doc Brown's Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. [(2-Fluorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride (1158194-34-3) for sale [vulcanchem.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of fluorinated isopropylamines

An In-Depth Technical Guide to the Biological Activity of Fluorinated Isopropylamines for Drug Discovery Professionals

Introduction

The isopropylamine moiety is a ubiquitous structural motif in a vast array of pharmacologically active compounds, valued for its ability to engage in crucial binding interactions with biological targets. In parallel, the strategic incorporation of fluorine into drug candidates has emerged as a powerhouse of modern medicinal chemistry.[1][2] The introduction of fluorine can profoundly alter a molecule's physicochemical properties, leading to enhanced metabolic stability, improved pharmacokinetic profiles, and modulated biological activity.[3] This guide provides a comprehensive technical overview of the biological activity of fluorinated isopropylamines, offering insights into their design, synthesis, and evaluation for researchers, scientists, and drug development professionals.

Chapter 1: The Physicochemical Impact of Fluorinating the Isopropylamine Moiety

The introduction of fluorine onto an isopropylamine scaffold instigates significant changes in its fundamental physicochemical properties. These alterations are the root of the downstream effects on biological activity.

Lipophilicity: Fluorination of an isopropyl group can lead to a decrease in lipophilicity, a somewhat counterintuitive effect given the lipophilicity of larger perfluorinated chains.[4] Monofluorination of an isobutanol model system, for instance, has been shown to significantly decrease the logP value.[5] This modulation of lipophilicity is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

pKa: The high electronegativity of fluorine exerts a strong electron-withdrawing effect, which can lower the pKa of a nearby amine. This is a crucial consideration in drug design, as the ionization state of the amine at physiological pH dictates its interaction with biological targets and its ability to permeate cell membranes.[3]

Conformational Effects: The presence of fluorine can introduce conformational biases, influencing the three-dimensional shape of the molecule and how it presents itself to a biological target. This can lead to enhanced binding affinity and selectivity.[3]

| Property | Effect of Fluorination on Isopropyl Group | Implication in Drug Design |

| Lipophilicity (logP) | Generally decreases with mono- and di-fluorination.[5] | Can improve solubility and reduce off-target toxicity related to high lipophilicity. |

| pKa of the Amine | Decreases due to the electron-withdrawing nature of fluorine.[3] | Alters the ionization state at physiological pH, impacting receptor binding and membrane permeability. |

| Conformational Preference | Can induce specific conformational biases.[3] | May lock the molecule in a more bioactive conformation, enhancing potency and selectivity. |

Chapter 2: Pharmacokinetic and Metabolic Consequences of Fluorination

The physicochemical changes induced by fluorination have profound consequences for a drug candidate's pharmacokinetic profile and metabolic fate.

Metabolic Stability: One of the most significant advantages of fluorination is the enhancement of metabolic stability.[7] The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. By replacing a metabolically labile C-H bond with a C-F bond, particularly at a site prone to cytochrome P450 (CYP) oxidation, the metabolic half-life of a compound can be significantly extended.[7] For example, fluorination of an isobutyl group in a cathepsin K inhibitor was shown to block CYP3A4/5-mediated hydroxylation, a primary metabolic pathway for the non-fluorinated analogue.[7]

Pharmacokinetics: The modulation of lipophilicity and metabolic stability directly impacts a drug's pharmacokinetic properties. Strategic fluorination can lead to improved oral bioavailability, a longer plasma half-life, and altered tissue distribution.[8] For drugs targeting the central nervous system (CNS), tuning lipophilicity through fluorination can be a key strategy to enhance blood-brain barrier penetration.[9]

Chapter 3: Structure-Activity Relationships and Biological Targets

The true measure of a fluorinated isopropylamine's utility lies in its interaction with biological targets. The structure-activity relationship (SAR) is key to understanding and optimizing this interaction.

Monoamine Oxidase (MAO) Inhibition

A prominent biological activity of many amine-containing compounds, including fluorinated isopropylamines, is the inhibition of monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial for the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[6]

Mechanism of Inhibition: Fluorinated isopropylamines can act as potent inhibitors of MAO. The amine group is recognized by the active site of the enzyme, and the fluorinated substituent can influence the binding affinity and selectivity for the two isoforms, MAO-A and MAO-B. Inhibition of these enzymes increases the levels of neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.[6]

Chapter 4: Synthetic Strategies for Fluorinated Isopropylamines

The synthesis of fluorinated isopropylamines often requires specialized methods due to the unique reactivity of fluorine-containing reagents.

A general approach involves the use of fluorinated building blocks. For instance, α-trifluoromethyl or α-difluoromethyl ketones can be subjected to reductive amination to yield the corresponding fluorinated isopropylamines. The development of new fluorinating reagents and catalytic methods is continually expanding the toolbox for medicinal chemists.[2][10] Flow chemistry, in particular, offers a safe and scalable method for the synthesis of certain fluorinated amine compounds.[10]

Chapter 5: Experimental Protocols for Biological Evaluation

In Vitro Evaluation of MAO Inhibition: Fluorescence-Based Assay

This high-throughput assay provides a rapid method for determining the inhibitory potential of compounds against MAO-A and MAO-B.[7][11]

Principle: The assay utilizes a non-fluorescent substrate, kynuramine, which is converted by MAO to the fluorescent product 4-hydroxyquinoline. The reduction in fluorescence in the presence of a test compound indicates inhibition of MAO activity.[7]

Step-by-Step Protocol:

-

Prepare Reagents:

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Recombinant human MAO-A and MAO-B enzymes.

-

Kynuramine substrate solution.

-

Test compounds dissolved in DMSO and serially diluted.

-

Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to each well.

-

Add the respective MAO enzyme (MAO-A or MAO-B) to the appropriate wells.

-

Add the test compound or control at various concentrations.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the kynuramine substrate to all wells.

-

Incubate the plate at 37°C for a set time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a strong base like NaOH).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 380 nm for 4-hydroxyquinoline).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

-

In Vivo Assessment of CNS Activity: Open Field Test

This test is used to assess general locomotor activity and anxiety-like behavior in rodents, providing an initial indication of a compound's CNS effects.[12]

Principle: Animals are placed in a novel, open arena, and their exploratory behavior is recorded. CNS stimulants typically increase locomotor activity, while sedatives decrease it.

Step-by-Step Protocol:

-

Animal Preparation:

-

Use adult male or female mice or rats, habituated to the testing room for at least one hour before the experiment.

-

-

Drug Administration:

-

Administer the fluorinated isopropylamine compound or vehicle control via the desired route (e.g., intraperitoneal injection).

-

Allow for a pre-treatment period for the drug to take effect (e.g., 30 minutes).

-

-

Testing Procedure:

-

Gently place the animal in the center of the open field apparatus (a square arena with walls).

-

Record the animal's behavior for a set duration (e.g., 10 minutes) using an automated tracking system or by manual observation.

-

-

Parameters Measured:

-

Horizontal Activity: Total distance traveled, number of line crossings.

-

Vertical Activity: Number of rearing events.

-

Thigmotaxis (Anxiety-like behavior): Time spent in the center versus the periphery of the arena.

-

-

Data Analysis:

-

Compare the behavioral parameters between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Significant changes in locomotor activity or thigmotaxis can indicate a CNS effect of the compound.

-

Conclusion

The incorporation of fluorine into isopropylamine-containing molecules is a powerful and versatile strategy in modern drug discovery. By judiciously modifying the physicochemical properties of the isopropylamine moiety, researchers can overcome common challenges such as poor metabolic stability and suboptimal pharmacokinetic profiles. The ability of fluorinated isopropylamines to potently and selectively inhibit key enzymes like monoamine oxidase highlights their therapeutic potential, particularly in the realm of CNS disorders. The continued development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and improved medicines.

References

-

HIMS. (2025, November 10). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. Van 't Hoff Institute for Molecular Sciences. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. A. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 66(12), 7759–7813. [Link]

-

Linclau, B., Wang, Z., Compain, G., Paumelle, V., & Schwickert, K. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2088–2101. [Link]

-

Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. [Link]

-

Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

-

Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 716–722. [Link]

-

Sroor, F. M., Mahrous, K. F., Abd El-Kader, H. A. M., Othman, A. M., & Ibrahim, N. S. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports, 13(1), 17568. [Link]

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.

-

Pharmaceutical Technology. (2026, February 17). Advances in Fluorination Chemistry for API Synthesis. [Link]

-

Matos, M. J., Vilar, S., Garcia-Morales, V., & Borges, F. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 13(10), 289. [Link]

-

Koyiparambath, V. A., Pappachen, L. K., Rangarajan, T. M., Kim, H., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

European Pharmaceutical Review. (2006, February 2). In vitro and in vivo techniques in CNS drug discovery. [Link]

-

Bio-Techne. Monoamine Oxidase Assay Kit. [Link]

-

Linclau, B., Wang, Z., Compain, G., Paumelle, V., & Schwickert, K. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2088–2101. [Link]

-

Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids. Chemical Society Reviews, 37(8), 1727–1739. [Link]

-

Yang, X., Wang, W., Guan, A., & Yang, X. (2020). Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives. Bioorganic & Medicinal Chemistry, 28(2), 115258. [Link]

-

Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2023). Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment. Frontiers in Pharmacology, 14, 1169641. [Link]

-

Al-Suhaimi, E. A., & El-Shishtawy, R. M. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(5), 1160. [Link]

-

Reddy, S. T., & Reddy, P. V. G. (2015). Biological evaluation of some novel 1,3-bis substituted-2-isopropylamidines by in silico molecular dynamics and simulation studies. New Journal of Chemistry, 39(12), 9499–9507. [Link]

-

Hammel, E., et al. (2022). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PLOS ONE, 17(9), e0273825. [Link]

-

Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids. PubMed. [Link]

-

Silverman, R. B. (2011). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current Topics in Medicinal Chemistry, 11(3), 238–251. [Link]

-

Gyan Sanchay. PRECLINICAL SCREENING OF CNS STIMULANTS & CNS DEPRESSANTS. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. pharmtech.com [pharmtech.com]

- 3. resources.bio-techne.com [resources.bio-techne.com]

- 4. mdpi.com [mdpi.com]

- 5. A convenient chemical-microbial method for developing fluorinated pharmaceuticals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]

- 11. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

Conformational analysis of 2-fluoroethylamine analogs

Executive Summary

The strategic introduction of fluorine into aliphatic amines—specifically the 2-fluoroethylamine motif—is a cornerstone tactic in modern medicinal chemistry. Beyond simple bioisosterism, this modification exploits the fluorine gauche effect to control molecular conformation, modulate basicity (pKa), and enhance metabolic stability.

This guide provides a rigorous technical framework for analyzing the conformational preferences of 2-fluoroethylamine analogs. It integrates computational protocols (DFT) with experimental validation (NMR spectroscopy) to provide a self-validating workflow for drug discovery professionals.

Theoretical Framework: The Gauche Effect

In classical conformational analysis (e.g.,

Mechanistic Drivers

The stability of the gauche conformer arises from two primary quantum mechanical and electrostatic forces:

-

Hyperconjugation (

):-

Neutral State: Electron density from the

bonding orbital donates into the low-lying -

Protonated State (

): A strong

-

-

Electrostatic Interactions:

-

Protonated State (

): The dominant force is the attractive electrostatic interaction between the highly electronegative fluorine (

-

Solvation Effects

While gas-phase calculations often overestimate electrostatic attraction, the gauche preference in 2-fluoroethylammonium systems persists strongly in polar solvents (e.g., water, DMSO). The high dielectric constant attenuates the electrostatic force but does not eliminate it, and the hyperconjugative component remains robust.

Methodology 1: Computational Analysis

For accurate prediction of conformational populations, standard force fields (MMFF, OPLS) are often insufficient due to poor parameterization of the specific electronic effects described above. Density Functional Theory (DFT) is the required standard.

Computational Protocol

-

Functional: Hybrid functionals with dispersion corrections (e.g.,

B97X-D or B3LYP-D3(BJ) ) are recommended to capture non-covalent interactions accurately. -

Basis Set: A minimum of def2-TZVP or aug-cc-pVTZ is required to describe the diffuse electron density around fluorine.

-

Solvation Model: Use SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model) parameterized for water or the specific assay buffer.

Workflow Visualization

The following diagram outlines the logical flow for computational conformational scanning.

Figure 1: Computational workflow for determining conformational populations of fluorinated amines.

Methodology 2: NMR Spectroscopy Validation

Experimental validation is achieved primarily through solution-state NMR, utilizing the vicinal spin-spin coupling constants (

The Diagnostic Tool: and

The magnitude of the coupling constant depends on the dihedral angle (

-

(Vicinal Proton-Fluorine):

-

Gauche (

): Small coupling ( -

Anti (

): Large coupling (

-

Interpreting the Spectra

In 2-fluoroethylamine, rapid rotation around the C-C bond averages the observed signal. We determine the population of the gauche conformer (

Critical Logic:

-

Structure:

-

If F/N are Gauche (Preferred):

-

The Fluorine is anti to one proton on

and gauche to the other. -

Expected

.

-

-

If F/N are Anti (Disfavored):

-

The Fluorine is gauche to both protons on

. -

Expected

.

-

Conclusion: A larger observed

Data Summary Table

| Parameter | F/N Relationship | H/F Relationship (Protons on | Typical |

| Gauche Conformer | Gauche ( | One Anti ( | ~20 - 25 Hz (Average) |

| Anti Conformer | Anti ( | Two Gauche ( | ~3 - 8 Hz (Average) |

Case Studies & Applications in Drug Design

pKa Modulation

The introduction of fluorine on the

-

Ethylamine pKa: ~10.7

-

2-Fluoroethylamine pKa: ~9.0

-

2,2-Difluoroethylamine pKa: ~7.5

Application: This is used to improve oral bioavailability by increasing the fraction of the neutral (membrane-permeable) species at physiological pH (7.4), or to reduce hERG channel blocking liability, which is often associated with highly basic amines.

Binding Affinity & Pre-organization

By locking the amine side chain into a gauche conformation, the entropic penalty upon binding to a protein target is reduced if the binding pocket accommodates this bent shape.

Example Pathway:

Figure 2: Thermodynamic benefit of conformational pre-organization via the gauche effect.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Briggs, C. R., et al. (2004). The observation of a large gauche preference when 2-fluoroethylamine and 2-fluoroethanol become protonated. Organic & Biomolecular Chemistry, 2(5), 732-740. Link

-

Cormanich, R. A., et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: Double gauche effect. Beilstein Journal of Organic Chemistry, 10, 877–882. Link

-

Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[1] Beilstein Journal of Organic Chemistry, 6, 38. Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

Stereoelectronic effects in monofluorinated amines

Stereoelectronic Engineering: The -Fluoroamine Motif in Drug Design

Executive Summary

This technical guide examines the stereoelectronic principles governing monofluorinated amines, specifically focusing on the

Theoretical Framework: The Fluorine Gauche Effect[2]

In non-fluorinated alkyl chains, steric repulsion typically dictates that large substituents adopt an anti-periplanar (

Mechanistic Drivers

The stability of the gauche conformer in

-

Hyperconjugation (

): The primary stabilization energy comes from the donation of electron density from the anti-periplanar-

Interaction:

-

Because fluorine is highly electronegative, the

orbital is lower in energy than a

-

-

The Nitrogen Lone Pair (

) Vector: In-

Preferred Geometry: The C-F bond and the

lone pair often align gauche or orthogonal to maximize favorable electrostatic interactions and allow secondary

-

Visualization of Orbital Interactions[1]

Figure 1: Mechanistic drivers shifting the conformational equilibrium from Anti to Gauche in

Physicochemical Consequences: Modulation

The introduction of a single fluorine atom at the

The "Pull" Effect

Fluorine is the most electronegative element (Pauline scale: 4.0). Through the inductive effect (

Quantitative Impact

The basicity typically drops by 1.5 to 2.0 log units compared to the non-fluorinated analog.

| Compound | Structure | Approximate | Impact |

| Ethylamine | 10.7 | Baseline | |

| 2-Fluoroethylamine | ~8.8 - 9.0 | ||

| 2,2-Difluoroethylamine | ~7.5 | Further reduction |

Strategic Application:

Many CNS drugs fail due to high basicity (

Synthetic Methodologies

Synthesizing

Protocol: Deoxofluorination via DAST/Deoxo-Fluor

Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Step-by-Step Workflow:

-

Precursor Preparation: Start with an N-protected

-amino alcohol (e.g., N-Boc or N-Cbz protected). Note: Free amines will react exothermically with DAST. -

Activation: At low temperature (-78°C to -20°C) in DCM, the hydroxyl group attacks the sulfur center of DAST, releasing HF and forming an activated alkoxy-sulfur intermediate.

-

Aziridinium Formation (The Critical Step): The nitrogen lone pair performs an intramolecular

attack on the activated carbon, displacing the leaving group and forming a strained aziridinium ion. -

Ring Opening: The fluoride ion (released in step 2) attacks the aziridinium ring.

Synthetic Pathway Diagram

Figure 2: The Aziridinium manifold in deoxofluorination. Controlling the ring-opening is key to regio- and stereochemical fidelity.

Case Study in Drug Design: LY503430

Context: The development of LY503430, an AMPA receptor potentiator for Parkinson's disease, highlights the utility of the

-

Challenge: The non-fluorinated scaffold exhibited rapid metabolic clearance and suboptimal CNS penetration.

-

Solution: Introduction of a

-fluorine atom.[4][5]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Outcome:

-

Conformational Locking: The gauche effect pre-organized the molecule into a bioactive conformation, reducing the entropic penalty of binding.

-

Metabolic Stability: The C-F bond blocked a site of metabolic oxidation (cytochrome P450).

-

Basicity: The

modulation improved the logD profile, enhancing brain penetration.

-

This case validates the

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

-

Hunter, L. (2010). The C–F bond as a conformational tool in organic and bioorganic chemistry.[6][7] Beilstein Journal of Organic Chemistry. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry.[3][8][9][10][11] Chemical Society Reviews. Link

-

Duthion, B., Pardo, D. G., & Cossy, J. (2010).[1] Enantioselective Synthesis of

-Fluoroamines from -

Morgenthaler, M., et al. (2007).[1] Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Fluoroethylamine | C2H6FN | CID 9996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enantioselective synthesis of β-fluoroamines from β-amino alcohols: application to the synthesis of LY503430 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

Basic pKa and proton affinity of (2-Fluoroethyl)(propan-2-yl)amine

An In-depth Technical Guide to the Basic pKa and Proton Affinity of (2-Fluoroethyl)(propan-2-yl)amine

Authored by: A Senior Application Scientist

Abstract

The physicochemical properties of a drug candidate, particularly its acid-base characteristics, are fundamental determinants of its pharmacokinetic and pharmacodynamic profile. The basic pKa, which describes the ionization state in solution, and the proton affinity (PA), which defines intrinsic basicity in the gas phase, are two such critical parameters. This guide provides an in-depth analysis of the basic pKa and proton affinity of (2-Fluoroethyl)(propan-2-yl)amine, a representative secondary amine featuring both electron-donating and electron-withdrawing substituents. We will dissect the structural elements influencing its basicity, provide estimations for its pKa and PA values based on established chemical principles, and present detailed, field-proven experimental protocols for their empirical determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand, predict, and measure these essential molecular properties.

The Significance of pKa and Proton Affinity in Drug Development

In medicinal chemistry, the ability of a molecule to accept or donate a proton is a paramount property.[1] The ionization state of a drug molecule profoundly influences its solubility, membrane permeability, plasma protein binding, and interaction with its biological target.[2]

-

Basic pKa (pKaH) : This value represents the pH at which 50% of the amine is in its protonated (ionized, conjugate acid) form and 50% is in its neutral (un-ionized, free base) form.[3] For an amine (B), the equilibrium is: B + H₂O ⇌ BH⁺ + OH⁻ The pKa value refers to the dissociation of the conjugate acid, BH⁺: BH⁺ + H₂O ⇌ B + H₃O⁺ A higher pKa value for the conjugate acid corresponds to a stronger base.[4] This parameter is crucial for predicting a drug's behavior in different physiological compartments, which have varying pH levels (e.g., stomach ~pH 1.5-3.5, blood ~pH 7.4).[1]

-

Proton Affinity (PA) : This is a measure of the intrinsic, gas-phase basicity of a molecule, defined as the negative of the enthalpy change for the protonation reaction:[5] B (gas) + H⁺ (gas) → BH⁺ (gas) PA provides a "pure" measure of basicity, free from complicating solvent effects. It is invaluable for understanding structure-activity relationships at a fundamental level and for parameterizing computational models.[6][7]

Molecular Structure Analysis of (2-Fluoroethyl)(propan-2-yl)amine

The basicity of the nitrogen atom in (2-Fluoroethyl)(propan-2-yl)amine is modulated by the competing electronic effects of its two substituents: the isopropyl group and the 2-fluoroethyl group.

-

Isopropyl Group : This bulky alkyl group is an electron-donating group through the inductive effect (+I). It increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the amine's basicity.[8]

-

2-Fluoroethyl Group : The fluorine atom is highly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). This effect is transmitted through the two-carbon chain to the nitrogen atom, pulling electron density away from it. This delocalization reduces the availability of the nitrogen's lone pair, thereby decreasing the amine's basicity.[9]

The net basicity of the amine will be a balance of these opposing forces. Compared to a simple secondary amine like diethylamine (pKa ≈ 11), the presence of the 2-fluoroethyl group is expected to cause a significant reduction in pKa.

Estimated Physicochemical Properties

| Property | Estimated Value | Rationale |

| Basic pKa | 9.0 - 9.5 | The pKa of the conjugate acid of isopropylamine is approximately 10.6.[4] Secondary amines are typically slightly more basic. However, the strong -I effect of the fluorine atom at the β-position significantly reduces basicity. This effect is potent enough to lower the pKa by 1.5 to 2.0 pH units compared to an unsubstituted analogue. |

| Proton Affinity (PA) | 915 - 925 kJ/mol | The PA of dimethylamine is 923 kJ/mol.[10] The larger isopropyl group should increase the PA due to greater polarizability and electron donation compared to a methyl group.[11] However, the electron-withdrawing fluorine atom will counteract this, leading to an estimated PA that is slightly lower than that of a comparable dialkylamine like diisopropylamine but higher than that of amines with more potent electron-withdrawing groups. |

Experimental Protocol for Basic pKa Determination

Potentiometric titration is the gold standard for accurate pKa determination. It involves monitoring the pH of a solution of the amine as a strong acid is added incrementally.

Step-by-Step Methodology: Potentiometric Titration

-

System Calibration : Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

-

Sample Preparation :

-

Accurately weigh approximately 0.1 mmol of (2-Fluoroethyl)(propan-2-yl)amine hydrochloride salt.

-

Dissolve the sample in a defined volume (e.g., 50 mL) of deionized, CO₂-free water.

-

Add a supporting electrolyte (e.g., KCl to a final concentration of 0.15 M) to maintain a constant ionic strength.

-

-

Titrant Preparation : Prepare a standardized solution of a strong acid, typically 0.1 M HCl, that is free of carbonate.

-

Titration :

-

Immerse the calibrated pH electrode and a temperature probe into the sample solution.

-

Stir the solution gently with a magnetic stirrer.

-

Add the standardized HCl titrant in small, precise increments (e.g., 0.02 mL) using a calibrated burette or an automated titrator.

-

Record the pH value and the total volume of titrant added after each increment, allowing the reading to stabilize.

-

-

Data Analysis :

-

Plot the measured pH versus the volume of HCl added.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the titration curve. This can be found by calculating the first derivative (ΔpH/ΔV) of the curve.

-

The pKa is the pH at the half-equivalence point (Veq/2). At this point, the concentrations of the protonated amine [BH⁺] and the neutral amine [B] are equal, according to the Henderson-Hasselbalch equation.

-

For higher accuracy, perform a non-linear regression fit of the titration data to the appropriate theoretical equation.

-

Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol for Proton Affinity Determination

The extended kinetic method, a technique in tandem mass spectrometry, is a robust approach for determining gas-phase proton affinities.[12][13] It relies on the competitive fragmentation of a proton-bound dimer of the analyte (M) and a reference compound (Mref) with a known PA.

Step-by-Step Methodology: The Kinetic Method

-

Instrument Setup : Utilize a triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample and Reference Preparation :

-

Prepare dilute solutions (~10 µM) of the analyte amine (M) and a series of reference bases (Mref) in a suitable solvent (e.g., 50:50 methanol:water).

-

The reference bases should have known proton affinities that bracket the expected PA of the analyte.

-

-

Generation of Proton-Bound Dimers :

-

Introduce a mixed solution of the analyte and one reference base into the ESI source to generate protonated monomers ([MH]⁺ and [MrefH]⁺) and the crucial proton-bound heterodimer [M-H-Mref]⁺.

-

Isolate the [M-H-Mref]⁺ ion in the first mass analyzer (e.g., Q1).

-

-

Collision-Induced Dissociation (CID) :

-

Subject the isolated dimer ion to CID in the collision cell (e.g., Q2) by introducing an inert gas (e.g., argon).

-

Vary the collision energy systematically over a range that induces fragmentation of the dimer back into its protonated monomers. The two competing fragmentation pathways are:

-

[M-H-Mref]⁺ → [MH]⁺ + Mref

-

[M-H-Mref]⁺ → [MrefH]⁺ + M

-

-

-

Data Acquisition :

-

In the final mass analyzer (e.g., Q3), record the ion intensities of the fragment ions, I([MH]⁺) and I([MrefH]⁺), as a function of collision energy.

-

-

Data Analysis :

-

The kinetic method relates the ratio of the fragment ion intensities to the proton affinities of the analyte and reference compound through the equation: ln( I([MH]⁺) / I([MrefH]⁺) ) = ( PA(M) - PA(Mref) ) / (R * Teff) where R is the gas constant and Teff is the "effective temperature" of the ion population, which is linearly related to the collision energy.

-

Plot ln( I([MH]⁺) / I([MrefH]⁺) ) against the known PA values of the series of reference compounds.

-

The proton affinity of the analyte, PA(M), is determined from the x-intercept of this plot, which is the point where the fragment ion ratio is 1 (ln(1) = 0), indicating equal basicity.

-

Workflow for Proton Affinity Determination

Caption: Workflow for Proton Affinity (PA) determination via the kinetic method.

Conclusion

While direct experimental values for the basic pKa and proton affinity of (2-Fluoroethyl)(propan-2-yl)amine are not published, a thorough analysis of its molecular structure allows for reliable estimations of these crucial parameters. We predict a pKa in the range of 9.0-9.5 and a proton affinity between 915 and 925 kJ/mol, reflecting a balance between the electron-donating isopropyl group and the strongly electron-withdrawing 2-fluoroethyl group. For drug discovery and development, where precision is essential, these estimations must be confirmed empirically. The detailed protocols provided herein for potentiometric titration and the mass spectrometric kinetic method represent robust, validated approaches for obtaining accurate pKa and proton affinity values, respectively. The integration of predictive analysis with rigorous experimental validation is a cornerstone of modern pharmaceutical science, enabling the rational design of drug candidates with optimized physicochemical profiles for enhanced therapeutic success.

References

-

Jorgensen, W. L., & Briggs, J. M. (1990). A Priori Calculations of pKa's for Organic Molecules in Water. Journal of the American Chemical Society. Available at: [Link]

-

Zhang, S., et al. (2022). Accurate Amine pKa Prediction for CO2 Capture Solvents Using Improved Solvation Coupled with Quantum-Informed Delta-Learning. Industrial & Engineering Chemistry Research. [Link]

-

Heim, R., et al. (2014). Prediction of pKa values using the PM6 semiempirical method. Journal of Computer-Aided Molecular Design. [Link]

-

Sørensen, J. K., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

-

Nagasawa, T., et al. (2018). Rigorous pKa Estimation of Amine Species Using Density-Functional Tight-Binding-Based Metadynamics Simulations. Journal of Chemical Theory and Computation. [Link]

-

Pion. (2023). What is pKa and how is it used in drug development?. Pion Inc. [Link]

-

Kalam, M. A., et al. (2022). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. ACS Omega. [Link]

-

Kruca, A., & Venter, G. A. (2018). The Utility of Calculated Proton Affinities in Drug Design: A DFT Study. ConnectSci. [Link]

-

Azizi, A., & Keshavarz, M. H. (2019). Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. Scholaris. [Link]

-

Venter, G. A., & Kruca, A. (2018). The Utility of Calculated Proton Affinities in Drug Design: A DFT Study. CSIRO Publishing. [Link]

-

Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

-

Rosenberg, H. M. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. [Link]

-

Lo, R., et al. (2012). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta. [Link]

-

ResearchGate. (Various Authors). Proton Affinities Determined Using Mass Spectrometry. ResearchGate. [Link]

-

Al-Mokyna, A. A., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Society. [Link]

-

Sabo, M., & Matejcik, S. (2001). Proton affinity measurements using ion mobility spectrometry. International Journal of Mass Spectrometry. [Link]

-

Harper, R. T. (1994). Determination of the proton affinities of gas phase peptides by mass spectrometry. Theses and Dissertations. [Link]

-

Fitz, D., et al. (2020). Tautomeric equilibrium, proton affinity and mass spectrometry fragmentation of flexible hydrogen-bonded precursors and rigid N BF2 fluorescent dyes. Scientific Reports. [Link]

-

Lindinger, W., et al. (2005). Development of Proton-transfer reaction mass spectrometry techniques. SciSpace. [Link]

-

chemeurope.com. Proton affinity (data page). chemeurope.com. [Link]

-

Lias, S. G., et al. (1984). Evaluated Gas Phase Basicities and Proton Affinities of Molecules. Journal of Physical and Chemical Reference Data. [Link]

-

Aue, D. H., et al. (1976). Gas-phase basicities of amines. NASA Technical Reports Server. [Link]

-

PubChem. 2-Fluoro-2-methylpropan-1-amine. National Center for Biotechnology Information. [Link]

-

American Elements. (propan-2-yl)(propan-2-ylidene)amine. American Elements. [Link]

-

Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

-

NIST. CCCBDB list of experimental proton affinities. Computational Chemistry Comparison and Benchmark Database. [Link]

-

Chemistry Stack Exchange. (2021). Order of basicity for arylamines and ammonia in gas phase. Chemistry Stack Exchange. [Link]

-

LibreTexts Chemistry. (2024). Basicity of Amines. LibreTexts. [Link]

-

U.S. Environmental Protection Agency. 2-[(Propan-2-yl)(pyridine-3-carbonyl)amino]ethyl pyridine-3-carboxylate. CompTox Chemicals Dashboard. [Link]

-

PubChem. 2-Fluoro-2-methylpropan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

-

vCalc. (2021). pKa of 2-Propanamine. vCalc. [Link]

-

PubChemLite. (2,2-difluoroethyl)(propan-2-yl)amine hydrochloride. University of Luxembourg. [Link]

-

Cheméo. Chemical Properties of 2-Propanamine, N-ethyl- (CAS 19961-27-4). Cheméo. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]

Sources

- 1. What is pKa and how is it used in drug development? [pion-inc.com]

- 2. drughunter.com [drughunter.com]

- 3. ijirss.com [ijirss.com]

- 4. pKa of 2-Propanamine [vcalc.com]

- 5. toftech.ir [toftech.ir]

- 6. connectsci.au [connectsci.au]

- 7. srd.nist.gov [srd.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Proton_affinity_(data_page) [chemeurope.com]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. researchgate.net [researchgate.net]

- 13. "Determination of the proton affinities of gas phase peptides by mass s" by Robert T. Harper [scholarlycommons.pacific.edu]

Role of fluorine in modifying amine basicity

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Modulating Amine Basicity with luorine: A Strategic Tool in Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern drug discovery. Among its many roles, the ability of fluorine to profoundly modulate the basicity of nearby amine groups is paramount. This guide provides an in-depth technical exploration of the core principles governing this phenomenon. We will dissect the powerful electron-withdrawing inductive effects, explore the nuanced roles of intramolecular hydrogen bonding and conformational restriction, and consider the impact of solvation. This document is designed for researchers, scientists, and drug development professionals, offering not just a theoretical overview but also practical insights and methodologies to harness the "fluorine effect" for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles.

Introduction: The Significance of pKa in Drug Design

The basicity of an amine, quantified by the pKa of its conjugate acid, is a critical determinant of a drug molecule's behavior in a biological system. It governs the ionization state at physiological pH (typically ~7.4), which in turn influences fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

-

Solubility: Ionized species are generally more water-soluble, affecting formulation and bioavailability.

-

Membrane Permeability: Neutral, non-ionized forms are more lipophilic and better able to cross cell membranes via passive diffusion.[1]

-

Target Binding: The charge state of an amine can be crucial for forming ionic bonds or hydrogen bonds with a biological target, such as an enzyme or receptor.[2]

-

Off-Target Effects: Unwanted interactions, such as binding to hERG channels or cytochrome P450 enzymes, are often linked to amine basicity.[3][4]

ine-tuning the pKa of a basic center is therefore a key objective in lead optimization.[1][5] luorine, with its unique and potent electronic properties, provides a predictable and powerful method for achieving this modulation.[6][7]

The Primary Mechanism: luorine's Inductive Effect (-I)

The most significant factor through which fluorine reduces amine basicity is its powerful electron-withdrawing inductive effect. As the most electronegative element, fluorine strongly pulls electron density towards itself through sigma (σ) bonds.[8][9]

When fluorine is placed on a carbon atom near an amine, this effect propagates through the carbon skeleton, reducing the electron density on the nitrogen atom.[9][10] This makes the nitrogen's lone pair of electrons less available to accept a proton, thereby weakening the amine as a base.[5][8]

The magnitude of this effect is additive and highly dependent on the distance between the fluorine atom(s) and the amine nitrogen.[11]

-

Proximity: The effect is strongest when fluorine is on the α- or β-carbon and diminishes rapidly with increasing distance. luorination at the ε-position or further has a negligible impact on amine basicity.[11]

-

Number of luorines: Each additional fluorine atom contributes to the decrease in basicity. This is starkly illustrated by comparing ethylamine with its mono-, di-, and trifluoro-analogs.

The impact is dramatic, capable of shifting the pKa by several units, which can be the difference between a molecule that is predominantly ionized at physiological pH and one that is predominantly neutral.

Secondary Effects: Nuanced Control Over Basicity

While the inductive effect is dominant, other fluorine-mediated mechanisms provide further levels of control, particularly in conformationally restricted or aromatic systems.

Intramolecular Hydrogen Bonding (IHB)

In specific geometric arrangements, a nearby fluorine atom can act as a hydrogen bond acceptor for the N-H proton of a primary or secondary amine.[12][13] This N-H··· interaction forms a pseudo-ring that stabilizes the neutral form of the amine.

mol [label=<

H

|

N -- H

];

_node [pos="0,0.5!", shape=none, label=""]; H_node [pos="1.5,0.5!", shape=none, label=""];

_node -> H_node [constraint=false, fontcolor="#EA4335"]; } caption: "Intramolecular hydrogen bonding (N-H···) stabilizes the neutral amine, reducing basicity."

This stabilization makes the nitrogen's lone pair less available for protonation, further decreasing the amine's basicity.[14] This effect is particularly relevant in ortho-fluorinated anilines and other systems where the fluorine and amine groups are held in close proximity.[12][14]

Conformational Effects

The introduction of fluorine can alter the conformational preferences of a molecule, which in turn can impact the steric accessibility of the amine's lone pair.[11][15] In cyclic systems like piperidines, the basicity-lowering effect of a fluorine substituent can depend on its stereochemistry (axial vs. equatorial).[3] The highly polarized C- bond can engage in dipole-dipole interactions and hyperconjugation, influencing which conformation is energetically favored and, consequently, how readily the amine can be protonated.[15]

Quantitative Impact: A Comparative Analysis

The most effective way to appreciate the role of fluorine is to compare the pKa values of fluorinated amines with their non-fluorinated parent compounds.

| Compound | Structure | pKa (Conjugate Acid) | Reference(s) |

| Ethylamine | CH₃CH₂NH₂ | >10 | [8] |

| 2,2,2-Trifluoroethylamine | C₃CH₂NH₂ | 5.7 | [8] |

| Aniline | C₆H₅NH₂ | ~4.6 | |

| 2-luoroaniline | o--C₆H₄NH₂ | ~3.0 | [14] |

| 3-luoroaniline | m--C₆H₄NH₂ | ~3.5 | [14] |

| 4-luoroaniline | p--C₆H₄NH₂ | 4.65 | [14][16] |

| Piperidine | C₅H₁₀NH | 11.1 | [11] |

| 2-luoropiperidine | C₅H₉NH | 9.3 | [11] |

Table 1: Comparative pKa values of amines and their fluorinated analogs. Note: pKa values can vary slightly depending on measurement conditions.

As the data clearly shows, β-trifluorination of ethylamine results in a pKa drop of over 4 units. In fluoroanilines, the effect is position-dependent, with the ortho-isomer showing the greatest decrease in basicity, likely due to a combination of inductive effects and potential intramolecular hydrogen bonding.[14]

Experimental Protocol: Determination of Amine pKa by Potentiometric Titration

Accurate determination of pKa is essential for understanding structure-activity relationships. Potentiometric titration is a robust and widely used method.[17]

Objective: To determine the pKa of a fluorinated amine in an aqueous solution.

Materials:

-

luorinated amine sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

Calibrated pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette (Class A)

-

Beaker

Methodology:

-

Sample Preparation: Accurately weigh a precise amount of the amine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.05 M).[18]

-

pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.[17]

-

Titration Setup: Place the beaker containing the amine solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode. Position the burette filled with the standardized HCl solution over the beaker.

-

Initial Reading: Record the initial pH of the amine solution before adding any titrant.

-

Titration: Add the HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[18]

-

Data Collection: Continue the titration well past the equivalence point (the point of rapid pH change).

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point (V_eq), which is the inflection point of the curve (often found by taking the first derivative of the curve).

-

The pKa is the pH at the half-equivalence point (V_eq / 2). At this point, the concentrations of the protonated amine [BH⁺] and the neutral amine [B] are equal, according to the Henderson-Hasselbalch equation.[17]

-

Conclusion: A Strategic Imperative in Drug Development

The ability to precisely control amine basicity is not an academic exercise; it is a strategic imperative in medicinal chemistry. By judiciously incorporating fluorine, drug development professionals can:

-

Optimize Bioavailability: Tune the pKa to achieve the desired balance between aqueous solubility and membrane permeability.[1][5]

-

Enhance Target Affinity: Modulate the charge state of the amine to maximize binding interactions with the target protein.[2]

-

Mitigate Off-Target Liabilities: Reduce basicity to decrease the risk of hERG toxicity or other adverse effects.[4]

-